molecular formula C24H23BrN2O3 B15018601 N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide

Cat. No.: B15018601
M. Wt: 467.4 g/mol
InChI Key: UFUKWCFPHNWHBL-XTCLZLMSSA-N
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Description

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a brominated methoxyphenoxy group, and an acetohydrazide moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the biphenyl and brominated methoxyphenoxy intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, brominating agents, and methoxyphenols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The bromine atom in the methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives and brominated methoxyphenoxy compounds. Examples include:

Uniqueness

What sets N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE apart is its specific combination of functional groups, which confer unique chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H23BrN2O3

Molecular Weight

467.4 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-1-(4-phenylphenyl)propylideneamino]acetamide

InChI

InChI=1S/C24H23BrN2O3/c1-3-22(19-11-9-18(10-12-19)17-7-5-4-6-8-17)26-27-24(28)16-30-23-14-13-20(29-2)15-21(23)25/h4-15H,3,16H2,1-2H3,(H,27,28)/b26-22+

InChI Key

UFUKWCFPHNWHBL-XTCLZLMSSA-N

Isomeric SMILES

CC/C(=N\NC(=O)COC1=C(C=C(C=C1)OC)Br)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=NNC(=O)COC1=C(C=C(C=C1)OC)Br)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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